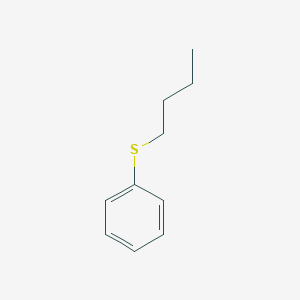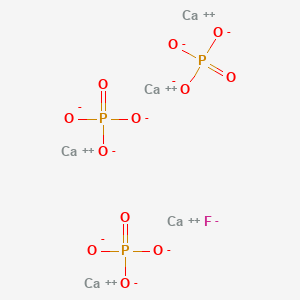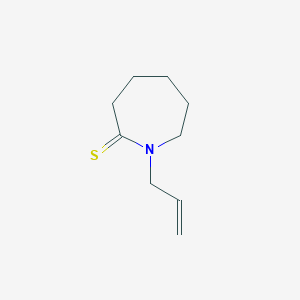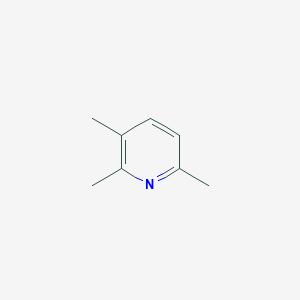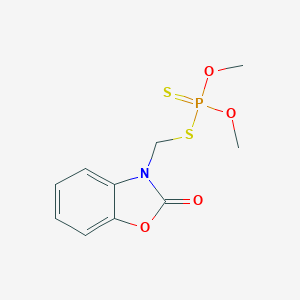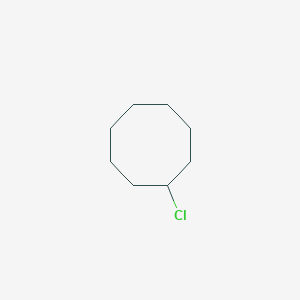
Chlorocyclooctane
Vue d'ensemble
Description
Synthesis Analysis
Chlorocyclooctane can be synthesized through various chemical reactions. For example, 5-Chloro-1-thia-5-boracyclooctane is prepared by the hydroboration of diallyl sulfide with a chloroborane–dimethyl sulfide complex, showcasing the compound's synthesis versatility and the sulfur–boron dative bond in its structure (Furusaki, Weike, & Suzuki, 1986). Efficient synthesis methods also involve starting from cycloocta-1,3-diene for the production of various cyclooctane derivatives, emphasizing the importance of the cyclooctane ring in synthesis strategies (Ecer & Salamci, 2014).
Molecular Structure Analysis
The molecular structure of chlorocyclooctane derivatives such as trans-1,4-dichlorocyclooctane reveals a boat-chair conformation, with chlorine atoms positioned in axial and (pseudo-)equatorial directions. This highlights the compound's non-aromatic ring conformation and the impact of chlorine substitution on its spatial arrangement (Egmond & Romers, 1969).
Chemical Reactions and Properties
Chlorocyclooctane undergoes various chemical reactions, including chlorination with different agents, leading to a mixture of isomeric dichlorocyclooctenes. The isomer distribution varies significantly depending on the chlorinating agents used, demonstrating the compound's reactivity and the influence of chlorination conditions (Uemura et al., 1976).
Physical Properties Analysis
The physical properties of chlorocyclooctane derivatives, such as their crystal structure, provide insight into the compound's arrangement and intermolecular interactions. For instance, the crystal structure of trans-1,4-dichlorocyclooctane at −180° reveals a monoclinic space group with specific cell dimensions, indicating the precise geometric configuration and stability of the compound under low temperatures (Egmond & Romers, 1969).
Chemical Properties Analysis
The chemical properties of chlorocyclooctane, including its reactivity and interaction with various reagents, are crucial for understanding its behavior in chemical syntheses. For example, the preparation of 2-chlorocycloalkanone oximes and their conversion to different functionalized oximes showcase the compound's versatility and the potential for creating a wide range of derivatives, further expanding its application in organic synthesis (Ohno et al., 1966).
Applications De Recherche Scientifique
Electrochlorination on Boron-Doped Diamond Anodes : Chlorination is a widely used water treatment technology. Electrochlorination shows improved performance compared to conventional chlorination, especially in the context of releasing volatile chlorine species (Cl2, ClO2, Cl2O) during the electrolysis of saline water. This process plays a significant role in the overall electrochlorination process, highlighting the importance of chlorinated compounds in water treatment technologies (Mostafa, Reinsberg, Garcia-Segura, & Baltruschat, 2018).
X-Ray Structure of Chlorinated Cyclooctane Compounds : The study of 5-Chloro-1-thia-5-boracyclooctane, prepared by hydroboration of diallyl sulfide with a chloroborane–dimethyl sulfide complex, delves into the structural analysis of such chlorinated compounds using X-ray crystallographic analysis. This contributes to the understanding of the molecular structure of chlorinated cyclooctane derivatives (Furusaki, Zhou, & Suzuki, 1986).
Chlorin Derivatives in Photodynamic Therapy : Chlorin, phthalocyanines, and porphyrins derivatives, including chlorinated compounds, are used as photosensitizers in photodynamic therapy for the treatment of various skin diseases. This research highlights the clinical benefits and mechanisms of such therapies in treating conditions like acne vulgaris, psoriasis, and cutaneous leishmaniasis (Annunzio, Costa, Mezzina, Graminha, & Fontana, 2019).
Synthesis of Chlorocyclooctanetriol : The synthesis of cyclooctane-1,2,3,4-tetraols, aminocyclooctanetriol, and chlorocyclooctanetriol from cis,cis-1,3-cyclooctadiene showcases the development of methods for creating chlorinated cyclooctane derivatives. These compounds have potential applications in various chemical synthesis processes (Ecer & Salamci, 2014).
Diaminocyclooctane Diols and Chlorocyclooctane Aminodiol Synthesis : This research demonstrates the synthesis of various stereoisomeric diaminocyclooctane diols and a chlorocyclooctane aminodiol. Such synthetic methods contribute to the field of organic chemistry, particularly in the creation of chlorinated cyclooctane derivatives (Zozik, Salamci, & Kılıç, 2017).
Propriétés
IUPAC Name |
chlorocyclooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl/c9-8-6-4-2-1-3-5-7-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOZEEFSUYHNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165915 | |
| Record name | Chlorocyclooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorocyclooctane | |
CAS RN |
1556-08-7 | |
| Record name | Chlorocyclooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1556-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorocyclooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorocyclooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorocyclooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chlorocyclooctane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VW859HZ85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



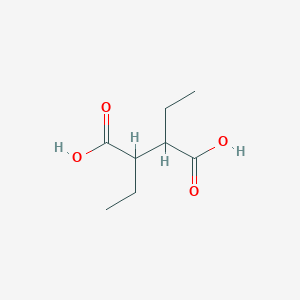
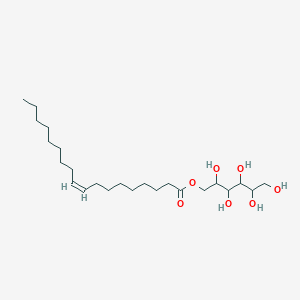
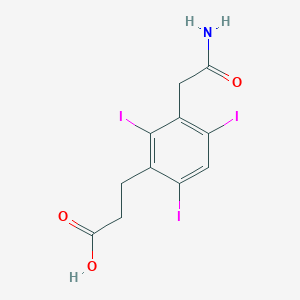
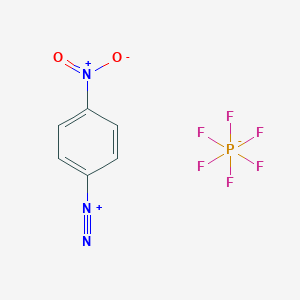
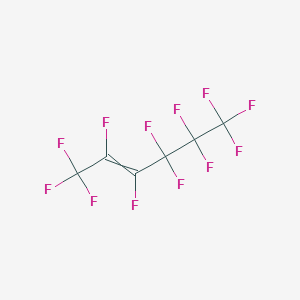
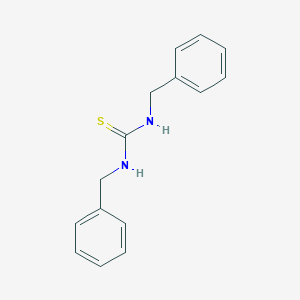
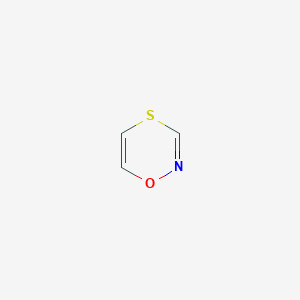
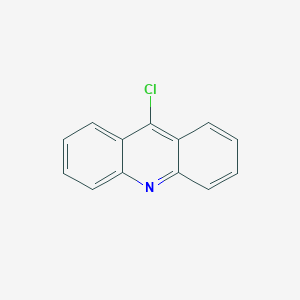
![3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B74979.png)
